CO1686-DA
Description
Overview of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in cell growth, proliferation, and survival. In many cancers, including NSCLC, activating mutations in the EGFR gene can lead to constitutive activation of the receptor's tyrosine kinase domain, driving uncontrolled cell growth. EGFR TKIs are small molecules designed to inhibit this kinase activity, thereby blocking the downstream signaling pathways that promote tumor development. First- and second-generation EGFR TKIs, such as gefitinib (B1684475), erlotinib (B232), and afatinib (B358), demonstrated significant clinical activity in patients with NSCLC harboring common EGFR activating mutations, like exon 19 deletions and the L858R point mutation in exon 21. nih.govtandfonline.commdpi.com These mutations account for nearly 90% of known EGFR alterations in NSCLC. nih.govtandfonline.com
Context of Acquired Resistance in EGFR-Mutated Non-Small Cell Lung Carcinoma Research
Despite the initial success of first- and second-generation EGFR TKIs, the development of acquired resistance is a nearly universal phenomenon that limits treatment duration. nih.govtandfonline.com This resistance typically emerges within 6 to 13 months of starting therapy. touchoncology.comd-nb.info The most common mechanism of acquired resistance, observed in approximately 50-60% of cases, is the emergence of a secondary point mutation in EGFR, known as T790M. nih.govtandfonline.comtouchoncology.comoncotarget.comnih.govdovepress.com The T790M mutation, located in exon 20, is a "gatekeeper" mutation that increases the affinity of the EGFR kinase domain for ATP, thereby reducing the inhibitory effect of ATP-competitive first- and second-generation TKIs. touchoncology.comoncotarget.comdovepress.com Other mechanisms of acquired resistance include MET amplification, HER2 amplification, and histological transformation. touchoncology.comnih.govmdpi.comoncotarget.com The challenge posed by T790M-mediated resistance underscored the need for novel therapeutic strategies capable of overcoming this specific alteration.
Position of CO-1686 as a Third-Generation Irreversible EGFR Tyrosine Kinase Inhibitor in Preclinical Investigations
CO-1686, also known as rociletinib (B611991), was developed as a third-generation, oral, irreversible EGFR TKI specifically designed to target the T790M resistance mutation while sparing wild-type (WT) EGFR. nih.govd-nb.infohemonc.orgnih.govnih.gov This selective inhibition was intended to address the primary mechanism of acquired resistance to earlier TKIs and potentially reduce dose-limiting toxicities associated with inhibiting WT EGFR, such as skin rash and diarrhea. touchoncology.comoncotarget.comhemonc.orgnih.gov Preclinical studies aimed to characterize CO-1686's activity against various EGFR mutations, particularly the T790M mutation in combination with activating mutations, and evaluate its potential to induce tumor regression in relevant models. d-nb.infonih.govnih.gov
Historical Development and Early Preclinical Promise of CO-1686
The development of CO-1686 stemmed from the understanding of the molecular mechanisms driving acquired resistance to first- and second-generation EGFR TKIs, particularly the prevalence of the T790M mutation. nih.govtandfonline.comd-nb.info Researchers sought to design compounds that could effectively inhibit EGFR harboring this specific mutation. CO-1686 is a 2,4-disubstituted pyrimidine-based molecule containing a reactive acrylamide (B121943) group designed to form a covalent bond with cysteine (C) 797 in the ATP-binding pocket of the EGFR kinase, leading to irreversible inhibition. nih.govtandfonline.com The aminopyrimidine group binds to the hinge residue methionine (M) 793, and a substituent on the aminopyrimidine interacts hydrophobically with the gatekeeper residue (methionine in T790M). nih.govtandfonline.com
Early preclinical investigations demonstrated promising activity of CO-1686 against EGFR mutations, including exon 19 deletion, L858R, and crucially, T790M, while showing minimal activity against WT EGFR. nih.govd-nb.infohemonc.orgnih.govnih.govselleckchem.comnih.gov In vitro kinase assays showed potent inhibition of EGFR L858R/T790M, with half-maximal inhibitory concentration (IC50) values in the nanomolar range. nih.govselleckchem.comnih.gov Cellular growth assays also indicated selective inhibition of NSCLC cell lines expressing mutant EGFR, including those with T790M, at nanomolar concentrations, while requiring significantly higher concentrations to inhibit cell lines with WT EGFR. nih.govselleckchem.comnih.govdovepress.com
The following table summarizes representative preclinical data on the inhibitory activity of CO-1686 against different EGFR mutations:
| EGFR Mutation | Inhibition Type | Assay Type | IC50 / Ki Value | Reference |
| L858R/T790M | Inhibition | Kinase Assay | <0.51 nM | nih.gov |
| L858R/T790M | Ki | Cell-free | 21.5 nM | selleckchem.commedchemexpress.com |
| WT EGFR | Inhibition | Kinase Assay | 6 nM | nih.gov |
| WT EGFR | Ki | Cell-free | 303.3 nM | selleckchem.commedchemexpress.com |
| Exon 19 deletion/T790M | Inhibition | Cellular Growth | 7–32 nM | selleckchem.comdovepress.com |
| L858R/T790M | Inhibition | Cellular Growth | 7–32 nM | selleckchem.comdovepress.com |
| WT EGFR | Inhibition | Cellular Growth | 547–4,275 nM | dovepress.com |
| H1975 (L858R/T790M) | Cytotoxicity | WST-8 Assay | 0.14 - 0.20 µM | nih.govbiointerfaceresearch.com |
| H3255 (L858R) | Cytotoxicity | WST-8 Assay | 0.15 - 0.50 µM | nih.govbiointerfaceresearch.com |
| H441 (WT EGFR) | Cytotoxicity | WST-8 Assay | >2,000 nM / Meaningless | selleckchem.comnih.govbiointerfaceresearch.com |
Note: IC50 values can vary depending on the specific assay and cell line used.
In xenograft and transgenic mouse models of NSCLC with EGFR mutations, including T790M, oral administration of CO-1686 as a single agent induced durable tumor shrinkage and regression, demonstrating improved activity compared to earlier TKIs like erlotinib and afatinib in T790M models. nih.govd-nb.infonih.gov These preclinical findings provided the rationale for advancing CO-1686 into clinical development for patients with EGFR-mutated NSCLC, particularly those who had developed resistance to first- or second-generation TKIs due to the T790M mutation. nih.govtouchoncology.comd-nb.infoamegroups.orgtargetedonc.com
Properties
Molecular Formula |
C24H26F3N7O2 |
|---|---|
Molecular Weight |
501.5 |
SMILES |
NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1 |
Appearance |
white solid powder |
Synonyms |
CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.; 1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone |
Origin of Product |
United States |
Molecular Mechanism of Action of Co 1686
Targeting Specificity for Mutant EGFR Forms, Including T790M
Rociletinib (B611991) demonstrates potent activity against various mutant forms of EGFR commonly found in non-small cell lung cancer (NSCLC). d-nb.infofrontiersin.orgnih.gov This includes both the initial activating mutations and the acquired resistance mutation T790M. guidetopharmacology.orgtouchoncology.comasco.org
Inhibition of EGFR Activating Mutations (e.g., Exon 19 Deletions, L858R)
Rociletinib is effective in inhibiting EGFR with common activating mutations such as exon 19 deletions and the L858R point mutation in exon 21. d-nb.infotouchoncology.comasco.orgnih.gov These mutations are key drivers of NSCLC and are initially sensitive to first-generation EGFR TKIs. touchoncology.comasco.org Preclinical studies have shown rociletinib's inhibitory activity against cell lines harboring these mutations. nih.govoncotarget.com
Potency Against EGFR T790M Resistance Mutation
A significant aspect of rociletinib's mechanism is its potent activity against the EGFR T790M mutation. targetedonc.comd-nb.infofrontiersin.orgtouchoncology.comnih.gov The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors, occurring in 50-60% of resistant cases. touchoncology.comasco.orgresearchgate.net Rociletinib was specifically developed to target this mutation and has shown promising efficacy in preclinical models and clinical trials involving patients with T790M-positive NSCLC. targetedonc.comfrontiersin.orgtouchoncology.comnih.gov Studies have demonstrated dose-dependent tumor response and improved activity of rociletinib compared to earlier TKIs in models harboring the T790M mutation. nih.gov
Data from in vitro kinase assays and cellular growth assays illustrate the potency of rociletinib against EGFR mutations.
| EGFR Mutation | In vitro Kinase Assay IC₅₀ (nM) | Cellular Growth Assay IC₅₀ (nM) |
| L858R/T790M | <0.51 nih.gov | 100–140 nih.gov |
| Exon 19 deletion | Not specified | 7 nih.gov |
| L858R | Not specified | Not specified |
| T790M | 0.71 mdpi.com | Not specified |
| Exon 19 deletion/T790M | Not specified | 32 nih.gov |
| Wild-type EGFR | 6 nih.gov | Not specified |
Note: IC₅₀ values can vary depending on the specific assay and cell line used.
Irreversible Binding Mechanism
Rociletinib is characterized as an irreversible inhibitor of EGFR. guidetopharmacology.orgtargetedonc.comd-nb.infofrontiersin.orgtouchoncology.com This irreversible binding is a key feature of its mechanism of action, contributing to sustained inhibition of the target kinase. nih.gov
Covalent Bond Formation with Cysteine 797 (Cys797) in the ATP-Binding Pocket
The irreversible nature of rociletinib's binding is due to the formation of a covalent bond with a specific cysteine residue, Cysteine 797 (Cys797), located within the ATP-binding pocket of the EGFR kinase domain. targetedonc.comaustinpublishinggroup.comnih.govresearchgate.netnih.govaacrjournals.org Rociletinib, a 2,4-disubstituted pyrimidine (B1678525) molecule with a reactive acrylamide (B121943) group, forms this covalent linkage with the nucleophilic thiol group of Cys797. targetedonc.comnih.govnih.gov This covalent modification effectively inactivates the kinase domain, preventing ATP binding and subsequent phosphorylation. nih.govoncotarget.com The C797S mutation can lead to resistance to rociletinib by interfering with this covalent bond formation. austinpublishinggroup.comnih.govamegroups.orgtandfonline.com
Selective Inhibition Profile Over Wild-Type EGFR
A crucial aspect of third-generation EGFR TKIs like rociletinib is their selective inhibition of mutant EGFR over wild-type (WT) EGFR. targetedonc.comd-nb.infofrontiersin.orgtouchoncology.comresearchgate.netjppres.com This selectivity is important for minimizing off-target toxicities associated with inhibiting WT EGFR, such as skin rash and diarrhea, which are common with earlier generations of TKIs. guidetopharmacology.orgtouchoncology.com
Preclinical studies have consistently shown that rociletinib has minimal activity against wild-type EGFR. targetedonc.comd-nb.infofrontiersin.orgnih.govresearchgate.net In vitro kinase assays have demonstrated significantly lower potency of rociletinib against EGFRWT compared to mutant forms like EGFR L858R/T790M. nih.govmedchemexpress.com
| EGFR Form | Kᵢ (nM) | IC₅₀ (nM) |
| L858R/T790M | 21.5 medchemexpress.com | <0.51 nih.gov |
| Wild-type EGFR | 303.3 medchemexpress.com | 6 nih.gov |
Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions.
Structural Basis for Mutant Selectivity (e.g., Met790 gatekeeper residue interaction)
The selective inhibition of mutant EGFR by rociletinib is attributed to specific structural interactions within the kinase domain, particularly involving the gatekeeper residue at position 790. frontiersin.orgnih.govaacrjournals.orgnih.govnih.govresearchgate.net In wild-type EGFR, the gatekeeper residue is a smaller threonine (Thr790). nih.gov However, in the T790M resistance mutation, threonine is substituted by a bulkier methionine residue (Met790). touchoncology.comnih.govjppres.com
The structure of rociletinib, specifically the 5-substituent of its aminopyrimidine group, is designed to form strong hydrophobic interactions with the larger methionine residue at position 790 in the T790M mutant EGFR. nih.govnih.gov This interaction contributes significantly to the higher affinity and potency of rociletinib for EGFR T790M compared to EGFRWT, where the smaller threonine at position 790 results in weaker hydrophobic forces. nih.govnih.gov Additionally, the amino-pyrimidine group of rociletinib forms hydrogen bonds with the hinge residue methionine 793 (Met793). nih.govnih.gov These combined interactions provide the structural basis for rociletinib's mutant selectivity.
Kinase Selectivity and Biochemical Activity Profiles
Enzyme Kinetic Studies of CO-1686 Activity (kinact/Ki)
For covalent inhibitors like CO-1686, potency is often characterized by the ratio of the inactivation rate constant (kinact) to the binding constant (Ki), expressed as kinact/Ki. nih.govaacrjournals.orgacs.orgcsmres.co.uk This ratio reflects the efficiency of covalent bond formation, taking into account both the initial reversible binding affinity (Ki) and the maximum rate of inactivation (kinact). acs.orgcsmres.co.uk
Differential Inhibition Kinetics for Mutant EGFR (L858R/T790M) vs. Wild-Type EGFR
Enzyme kinetic studies have demonstrated that CO-1686 is a potent inhibitor of EGFR L858R/T790M kinase. The kinact/Ki value for EGFR L858R/T790M has been reported as (2.41 ± 0.30) × 105 M−1s−1. nih.govaacrjournals.org In contrast, the activity against WT EGFR is significantly lower, with a kinact/Ki of (1.12 ± 0.14) × 104 M−1s−1. nih.govaacrjournals.org This indicates that CO-1686 is approximately 22-fold more selective for the EGFR L858R/T790M mutant over WT EGFR based on these kinetic parameters. nih.govaacrjournals.orgmedchemexpress.com
Interactive Data Table: Differential Inhibition Kinetics (kinact/Ki)
| EGFR Kinase | kinact/Ki (M−1s−1) |
| EGFR L858R/T790M | (2.41 ± 0.30) × 105 |
| WT EGFR | (1.12 ± 0.14) × 104 |
*Data derived from source nih.govaacrjournals.org.
Additionally, Ki values have been reported, showing CO-1686 with a Ki of 21.5 nM for EGFR L858R/T790M and 303.3 nM for EGFR WT in cell-free assays. caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comselleckchem.com This also highlights the preferential binding affinity of CO-1686 for the mutant form.
Interactive Data Table: Binding Constants (Ki)
| EGFR Kinase | Ki (nM) |
| EGFR L858R/T790M | 21.5 |
| EGFR WT | 303.3 |
*Data derived from source caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comselleckchem.com.
Broad Kinase Profiling and Off-Target Interaction Analysis
Broad kinase profiling is essential to understand the specificity of an inhibitor beyond its primary target and to identify potential off-target interactions that could contribute to adverse effects or provide insights into polypharmacology. oup.com
Identification of Other Kinase Targets Inhibited by CO-1686
CO-1686 has been profiled against a broad panel of kinases. In one study profiling against 434 kinases, twenty-three targets (representing 14 different kinases) were identified as being inhibited by more than 50% at a concentration of 0.1 μM CO-1686. nih.govaacrjournals.org While mutant EGFR kinases, including EGFR del19, T790M, L858R/T790M, and L858R, showed the highest degree of inhibition, other kinases were also inhibited, albeit at lower potency. nih.govaacrjournals.org These included FAK, CHK2, ERBB4, and JAK3. nih.govaacrjournals.org
Interactive Data Table: Select Kinases Inhibited by CO-1686 (>50% inhibition at 0.1 μM)
| Kinase Target |
| Mutant EGFRs |
| FAK |
| CHK2 |
| ERBB4 |
| JAK3 |
| Other kinases |
*Data derived from source nih.govaacrjournals.org.
Chemical proteomic studies have also been utilized to identify protein targets, including off-targets, of covalent kinase inhibitors like CO-1686 in human cells. nih.govresearchgate.net These studies can reveal that inhibitors may have unique sets of off-targets not limited to kinases but also including proteins from other classes, particularly those with conserved functional cysteine residues. nih.govresearchgate.net
Specificity Analysis against Cysteine-Containing Kinases
CO-1686 is designed to covalently modify Cys797 in EGFR. nih.govtargetedonc.com Specificity analysis has also examined the activity of CO-1686 against other kinases known to possess a cysteine residue equivalent to Cys797 in EGFR. nih.govaacrjournals.org Compared to EGFR T790M, other kinases with a cysteine in this position, such as members of the Tec-family and JAK3, were inhibited by CO-1686 with IC50 values greater than 6-fold higher than that for EGFR T790M. nih.govaacrjournals.org This suggests a degree of selectivity even among kinases with a similarly positioned cysteine residue.
Comparison of CO-1686 Biochemical Activity with First- and Second-Generation EGFR Tyrosine Kinase Inhibitors
First-generation EGFR TKIs, such as erlotinib (B232) and gefitinib (B1684475), are reversible inhibitors that compete with ATP for binding to the EGFR kinase domain. nih.govtargetedonc.comaacrjournals.orgaacrjournals.org While effective against activating EGFR mutations like L858R and exon 19 deletions, their efficacy is limited by the development of acquired resistance, frequently driven by the EGFR T790M mutation. nih.govtargetedonc.comaacrjournals.orgaacrjournals.org The T790M mutation alters the ATP-binding pocket, reducing the affinity of these first-generation inhibitors. nih.govmedchemexpress.commdpi.com For example, erlotinib shows significantly less activity against EGFR L858R/T790M compared to WT EGFR. nih.govaacrjournals.org
Second-generation irreversible EGFR TKIs, such as afatinib (B358) and dacomitinib, were developed to overcome T790M-mediated resistance by forming a covalent bond with Cys797. targetedonc.comaacrjournals.orgoncotarget.com However, these inhibitors also retain significant activity against WT EGFR, leading to dose-limiting toxicities attributed to WT EGFR inhibition. nih.govtargetedonc.comaacrjournals.org
CO-1686 is a third-generation inhibitor designed to be mutant-selective, potently inhibiting EGFR with the T790M mutation while exhibiting minimal activity against WT EGFR. nih.govtargetedonc.comnih.govmedchemexpress.comaacrjournals.orgaacrjournals.orgamegroups.org This differential activity is a key advantage over earlier generations, potentially leading to a better therapeutic index and reduced mechanism-based toxicities associated with WT EGFR inhibition. nih.govaacrjournals.org Preclinical data confirm that CO-1686 shows low activity against wild-type EGFR compared to its potent activity against EGFR with L858R/T790M mutations. mdpi.com
Interactive Data Table: Comparison of Inhibition (Ki or kinact/Ki)
| Compound | EGFR L858R/T790M Ki (nM) | WT EGFR Ki (nM) | EGFR L858R/T790M kinact/Ki (M−1s−1) | WT EGFR kinact/Ki (M−1s−1) |
| CO-1686 | 21.5 caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comselleckchem.com | 303.3 caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.comselleckchem.com | (2.41 ± 0.30) × 105 nih.govaacrjournals.org | (1.12 ± 0.14) × 104 nih.govaacrjournals.org |
| Erlotinib | 98.0 ± 8.1 nih.govaacrjournals.org | 0.40 ± 0.03 nih.govaacrjournals.org | NA | NA |
| First-generation TKIs (general) | Lower activity nih.govmedchemexpress.commdpi.com | Higher activity nih.govaacrjournals.orgaacrjournals.org | NA | NA |
| Second-generation TKIs (general) | Effective targetedonc.comaacrjournals.orgoncotarget.com | Retain affinity nih.govtargetedonc.comaacrjournals.org | NA | NA |
*NA: Not available or not typically used kinetic parameter for reversible inhibitors in this context. Data compiled from multiple sources.
The mutant-selective profile of CO-1686 distinguishes it from earlier generations of EGFR TKIs, offering a potential advantage in targeting T790M-mediated resistance while minimizing inhibition of WT EGFR. nih.govtargetedonc.comnih.govmedchemexpress.comaacrjournals.orgaacrjournals.orgamegroups.org
Cellular and Biochemical Effects in Preclinical Models
In Vitro Efficacy in EGFR-Mutant Cell Lines
In vitro studies have demonstrated that CO1686-DA is effective in inhibiting the growth of NSCLC cell lines harboring various EGFR mutations.
This compound has shown potent growth inhibitory activity against NSCLC cell lines driven by common EGFR activating mutations, such as exon 19 deletions (e.g., HCC827, PC9) and the L858R point mutation. In HCC827 cells, which harbor an EGFR exon 19 deletion, this compound exhibited an IC50 value of 0.031 μM in a 72-hour MTT assay guidetopharmacology.org. Another study reported GI50 values ranging from 7 to 32 nM for CO-1686 in NSCLC cell lines expressing mutant EGFR, including HCC827 and PC9 bidd.groupnih.gov.
A significant focus of this compound preclinical evaluation has been its efficacy against cell lines harboring the EGFR T790M resistance mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs. This compound demonstrated potent growth inhibition in NCI-H1975 cells, which express the EGFR L858R/T790M double mutation. Reported IC50 values for rociletinib (B611991) in NCI-H1975 cells range from 0.042 μM to 0.299 μM in different assays guidetopharmacology.org. Another study reported an IC50 of 0.092 μM for rociletinib in NCI-H1975 cells uni.lunih.gov. This activity highlights this compound's potential to overcome T790M-mediated resistance.
Table 1: In Vitro Growth Inhibition of this compound in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation(s) | Assay Type | Incubation Time | IC50/GI50 (μM) | Reference |
| HCC827 | Exon 19 Deletion | MTT | 72 hours | 0.031 | guidetopharmacology.org |
| HCC827 | Mutant EGFR | CellTiter-Glo | 72 hours | 0.007-0.032 | bidd.groupnih.gov |
| PC9 | Mutant EGFR | CellTiter-Glo | 72 hours | 0.007-0.032 | bidd.groupnih.gov |
| NCI-H1975 | L858R/T790M | Cell-titer Glo | 96 hours | 0.042 | guidetopharmacology.org |
| NCI-H1975 | T790M/L858R | MTT | 72 hours | 0.299 | guidetopharmacology.org |
| NCI-H1975 | L858R/T790M | MTT | 72 hours | 0.092 | uni.lunih.gov |
| NCI-H1975/OSIR | L858R/T790M | MTT | 72 hours | 7.707 | uni.lunih.gov |
Note: IC50 refers to the half-maximal inhibitory concentration, and GI50 refers to the concentration for 50% growth inhibition. Values may vary depending on the specific assay and conditions used.
Growth Inhibition in NSCLC Cell Lines Expressing EGFR Activating Mutations (e.g., HCC827, PC9)
Effects on Downstream Signaling Pathways
This compound exerts its cellular effects by modulating signaling pathways downstream of EGFR, primarily through inhibiting EGFR phosphorylation.
Preclinical studies have shown that this compound effectively inhibits the phosphorylation of mutant EGFR. In mutant EGFR-expressing cells, CO-1686 inhibited phosphorylated EGFR (p-EGFR) with IC50 values ranging from 62 to 187 nM bidd.groupnih.gov. This inhibition of phosphorylation is a direct consequence of this compound's binding to and inhibiting the kinase activity of mutant EGFR.
EGFR activation typically leads to the downstream activation of key signaling pathways, including the PI3K-AKT and MAPK-ERK pathways, which are involved in cell growth, survival, and proliferation. Studies have shown that this compound inhibits the phosphorylation of AKT (e.g., at Thr308 and Ser473) and ERK in EGFR-mutant NSCLC cell lines. This modulation of downstream signaling is consistent with the observed growth inhibitory effects of this compound in these cell lines. However, in the context of ABCG2-mediated multidrug resistance reversal, rociletinib did not inhibit EGFR downstream signaling or the phosphorylation of AKT and ERK. This suggests that its effects on these pathways are primarily linked to its direct inhibition of mutant EGFR in sensitive cells.
Inhibition of EGFR Phosphorylation
Cellular Selectivity for Mutant EGFR Over Wild-Type EGFR
A key characteristic of this compound is its selective inhibition of mutant EGFR over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target toxicities associated with inhibiting WT EGFR, such as rash and diarrhea, commonly seen with earlier generation EGFR TKIs..
In cell-free kinase assays, this compound demonstrated significantly higher potency against EGFR with the L858R/T790M double mutation compared to WT EGFR. The Ki value for EGFRL858R/T790M was 21.5 nM, while the Ki value for EGFRWT was 303.3 nM, indicating a substantial preference for the mutant form bidd.groupnih.gov. Similarly, IC50 values in kinase assays were reported as <0.51 nM for EGFRL858R/T790M and 6 nM for EGFRWT.
In cell-based assays, CO-1686 selectively inhibited the growth of NSCLC cells expressing mutant EGFR with GI50 values ranging from 7 to 32 nM, while inhibiting EGFR phosphorylation with IC50 values greater than 2,000 nM in cell lines expressing WT EGFR bidd.groupnih.gov. This translates to a significant fold-selectivity for mutant EGFR over wild-type EGFR, contributing to a potentially improved tolerability profile. In vitro tests comparing the effect of rociletinib on the L858R/T790M double mutant with that of WT-EGFR showed it was 22 times more selective for mutant EGFR.
Table 2: Selectivity of this compound for Mutant EGFR over Wild-Type EGFR
| Target | Assay Type | Value Type | Concentration | Selectivity (Fold) | Reference |
| EGFRL858R/T790M | Cell-free Kinase | Ki | 21.5 nM | ~14-fold | bidd.groupnih.gov |
| EGFRWT | Cell-free Kinase | Ki | 303.3 nM | - | bidd.groupnih.gov |
| EGFRL858R/T790M | In vitro Kinase | IC50 | <0.51 nM | >11-fold | |
| EGFRWT | In vitro Kinase | IC50 | 6 nM | - | |
| Mutant EGFR Cells | Cell Growth | GI50 | 7-32 nM | >60-fold | bidd.groupnih.gov |
| WT EGFR Cells | p-EGFR | IC50 | >2000 nM | - | bidd.groupnih.gov |
| L858R/T790M Mutant | In vitro Test | Selectivity | - | 22-fold | |
| WT-EGFR | In vitro Test | Selectivity | - | - |
Investigation of Drug Resistance Mechanisms to Co 1686
Acquired Resistance to CO-1686 in Preclinical Models
Acquired resistance to CO-1686 has been observed in preclinical models, highlighting the adaptability of cancer cells to targeted therapies. nih.gov These resistance mechanisms can broadly be classified into target modification, bypass signaling, and phenotypic transformation. nih.gov Studies using preclinical models, such as NSCLC cell lines and mouse xenografts, have been instrumental in identifying the molecular alterations that confer resistance to CO-1686. nih.govnih.gov
Emergence of Tertiary EGFR Mutations
A significant mechanism of acquired resistance to third-generation EGFR inhibitors, including CO-1686, involves the emergence of additional mutations within the EGFR kinase domain, often referred to as tertiary mutations. guidetopharmacology.orgacs.org These mutations can interfere with drug binding or affect the stability of the drug-receptor complex. nih.govoncotarget.com
C797S Mutation as a Resistance Mechanism
The C797S mutation is a frequently observed mechanism of acquired resistance to CO-1686 and other irreversible EGFR TKIs. nih.govacs.orgaacrjournals.org CO-1686, as an irreversible inhibitor, forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR. nih.govnih.gov The substitution of cysteine with serine at this position (C797S) prevents the formation of this crucial covalent bond, thereby reducing the binding affinity and efficacy of CO-1686. nih.govaacrjournals.org This mutation has been reported in preclinical models and in patients who have developed resistance to CO-1686. nih.govcancergrace.org
L718Q and L844V Mutations Conferring Resistance
Other tertiary EGFR mutations, specifically L718Q and L844V, have also been identified as mechanisms conferring resistance to CO-1686 in preclinical models. nih.govoncotarget.comaacrjournals.org These mutations appear to cause steric hindrance, impacting the binding of CO-1686 to EGFR. nih.govaacrjournals.org In vitro studies have indicated that cell lines harboring these mutations, particularly in conjunction with a sensitizing EGFR mutation, exhibit resistance to CO-1686. oncotarget.comaacrjournals.org
EGFR T790M/L798I Mutation Affecting Binding Stability
The EGFR T790M/L798I mutation has been identified as a novel mechanism of resistance to CO-1686. oncotarget.comnih.gov This double mutation affects the binding stability of CO-1686 to EGFR. oncotarget.comnih.gov It is believed to interfere with the formation of hydrogen bonding between the Asp800 residue in EGFR and CO-1686, thereby reducing the drug's effectiveness. oncotarget.comnih.gov
Here is a summary of EGFR tertiary mutations conferring resistance to CO-1686:
| EGFR Mutation | Mechanism of Resistance | Impact on CO-1686 Binding |
| C797S | Prevents covalent bond formation with Cys797 | Reduced binding affinity and efficacy |
| L718Q | Steric hindrance | Impaired drug binding |
| L844V | Steric hindrance | Impaired drug binding |
| T790M/L798I | Interferes with hydrogen bonding at Asp800 | Reduced binding stability |
In Vitro Models for Studying CO-1686 Resistance
Various in vitro models have been instrumental in elucidating the mechanisms of CO-1686 resistance. NSCLC cell lines harboring relevant EGFR mutations, such as NCI-H1975 (L858R/T790M), HCC827 (exon 19 deletion), and PC-9 (exon 19 deletion), have been widely used aacrjournals.orgoncotarget.comaacrjournals.org. By exposing these cell lines to increasing concentrations of CO-1686 over time, researchers have successfully generated acquired resistance models aacrjournals.org.
Studies using these resistant cell lines, such as the CO-1686 resistant (COR) clones derived from NCI-H1975 cells, have revealed key resistance mechanisms like EMT and the upregulation of AXL and phospho-AKT aacrjournals.org. Ba/F3 cell lines engineered to express different EGFR mutations, including those conferring resistance, have also been utilized to determine the mutation specificity of EGFR TKIs like rociletinib (B611991) oncotarget.comtandfonline.com. These models allow for controlled investigation of specific genetic alterations and their impact on drug sensitivity.
Data from in vitro studies using these cell lines have provided valuable insights into the cellular and molecular changes associated with acquired resistance to CO-1686. For instance, experiments involving EGFR siRNA knockdown in resistant clones have confirmed their reduced dependence on EGFR expression for viability aacrjournals.orgresearchgate.net.
Strategies to Overcome CO-1686 Resistance in Preclinical Settings
Preclinical investigations have explored several strategies to overcome acquired resistance to CO-1686, primarily focusing on combination therapies targeting the identified resistance mechanisms amegroups.orgaacrjournals.orgaacrjournals.org. Given the role of bypass signaling pathways, particularly the Gas6/AXL axis and PI3K-AKT, combination approaches involving inhibitors of these pathways have shown promise.
Inhibition of AXL, for example, has been demonstrated to restore sensitivity to CO-1686 in resistant cell lines where AXL signaling is activated aacrjournals.orgoncotarget.comnih.govresearchgate.netmdpi.comresearchgate.netamegroups.org. Similarly, studies have indicated that resistant cells exhibiting signs of EMT and increased levels of phospho-AKT show increased sensitivity to AKT inhibitors aacrjournals.orgnih.govaacrjournals.org. The allosteric AKT inhibitor MK-2206, when used in combination with CO-1686, partially restored drug sensitivity in some resistant clones in vitro aacrjournals.org.
Another mechanism of acquired resistance to third-generation EGFR TKIs, including rociletinib, is MET amplification nih.govacs.orgfrontiersin.orgamegroups.org. Preclinical models of rociletinib resistance have shown MET amplification and activation as a mechanism of acquired resistance frontiersin.org. Combination therapy with rociletinib and crizotinib, a multi-target kinase inhibitor including MET, significantly reduced the viability of cell lines derived from rociletinib-resistant tumors with MET amplification and effectively decreased tumor growth in mouse models frontiersin.org.
Strategies involving the dual inhibition of EGFR and other key signaling nodes, such as MEK, have also been investigated in the context of overcoming resistance to EGFR TKIs aacrjournals.orgacs.org. These preclinical findings provide a foundation for the rational design of combination therapies aimed at overcoming or delaying the emergence of resistance to CO-1686 by simultaneously targeting EGFR and key bypass or downstream survival pathways.
Table 1: In Vitro Models Used in CO-1686 Resistance Studies
| Cell Line | EGFR Mutation(s) | Resistance Mechanism(s) Observed (Examples) |
| NCI-H1975 | L858R/T790M | EMT, Gas6/AXL activation, pAKT upregulation |
| HCC827 | Exon 19 deletion | EMT |
| PC-9 | Exon 19 deletion | MET amplification |
| Ba/F3 (various) | Various EGFR mutations | C797S, L718Q, L844V mutations |
Table 2: Preclinical Strategies to Overcome CO-1686 Resistance
| Resistance Mechanism | Targeted Pathway/Molecule | Example Combination Strategy (Preclinical) |
| Gas6/AXL activation | AXL | Combination with AXL inhibitors |
| PI3K-AKT pathway activation | AKT | Combination with AKT inhibitors (e.g., MK-2206) |
| MET amplification | MET | Combination with MET inhibitors (e.g., crizotinib) |
| Reduced EGFR dependence/EMT | Multiple/Downstream | Combination with AKT or MEK inhibitors |
Structural Biology and Computational Studies
Crystal Structures of CO-1686 in Complex with EGFR Kinase Domain
Crystal structures of rociletinib (B611991) in complex with EGFR mutants, including EGFR T790M and L858R, have been determined mdpi.comnih.govnih.govrcsb.org. These structures reveal the precise interactions between the inhibitor and the kinase domain, illustrating its binding mode and the conformational state of the enzyme upon binding mdpi.comnih.govnih.gov. The EGFR mutant proteins in complex with rociletinib adopt the "DFG-in/αC-in" active conformation nih.govnih.gov.
Binding Mode Analysis (e.g., Anilinopyrimidine Core, Piperazine Ring, Acrylamide (B121943) Group)
The binding mode of rociletinib to EGFR involves several key functional groups within its structure nih.govnih.gov. The anilinopyrimidine core of rociletinib plays a significant role in binding within the ATP-binding pocket mdpi.comnih.gov. In the T790M EGFR, the anilinopyrimidine group forms two hydrogen bonds with the amide and carbonyl backbone of Met793 in the hinge region mdpi.comnih.gov. The 5-substituent of the aminopyrimidine, a trifluoromethyl group, points towards the gatekeeper residue (Met790 in the T790M mutant) and forms strong hydrophobic interactions nih.gov. The acrylamide group is crucial for the irreversible inhibition of EGFR, as it forms a covalent bond with Cysteine 797 (Cys797) in the ATP-binding pocket mdpi.comnih.govnih.gov. The N-acetylpiperazine moiety is solvent-exposed and is coplanar to the methoxybenzene moiety, bending towards and wrapping the side-chain of Leu718, which facilitates binding nih.gov.
Hydrogen Bonding and Hydrophobic Interactions
Detailed analysis of the crystal structures highlights the specific hydrogen bonding and hydrophobic interactions that stabilize the rociletinib-EGFR complex mdpi.comnih.govnih.govnih.gov. In EGFR T790M, the anilinopyrimidine group forms two hydrogen bonds with the Met793 backbone mdpi.comnih.gov. Rociletinib also forms two hydrogen bonds in EGFR L858R, including one between nitrogens in the pyrimidine (B1678525) group mdpi.comnih.gov. Hydrophobic interactions are also critical for binding affinity and selectivity nih.govnih.gov. The pyrimidine core interacts hydrophobically with Leu844 nih.gov. The methoxybenzene moiety forms a hydrophobic interaction with Leu718 nih.gov. The linker phenyl ring, which positions the acrylamide group near Cys797, engages in hydrophobic interactions with both Leu718 and Val726 side-chains nih.gov. In the T790M structure, a hydrophobic interaction is observed between the fluoromethyl group and Thr790 mdpi.comnih.gov.
Structural Basis of CO-1686 Selectivity for T790M Mutant
Rociletinib demonstrates selectivity for EGFR activating mutations, including those with the T790M mutation, over wild-type EGFR nih.govnih.gov. The T790M mutation, located at the gatekeeper residue, introduces a bulkier methionine residue compared to the smaller threonine in wild-type EGFR mdpi.comnih.gov. This larger residue in the hydrophobic pocket of the ATP-binding site creates steric hindrance for some inhibitors but facilitates favorable interactions with rociletinib's 5-trifluoromethyl group, contributing to enhanced hydrophobic forces and selectivity for the T790M mutant nih.gov. Preclinical data indicates that rociletinib has significantly lower IC50 values for EGFR L858R/T790M compared to wild-type EGFR, demonstrating its selectivity nih.gov.
Structural Modeling of Resistance-Conferring Mutations
Structural studies and modeling have been employed to understand how secondary mutations can lead to resistance against rociletinib mdpi.comnih.gov. The C797S mutation is a common mechanism of acquired resistance to third-generation EGFR TKIs like rociletinib, as it prevents the formation of the irreversible covalent bond with Cys797 nih.govnih.govacs.org. Structural modeling helps illustrate why mutations like L718Q and L844V can also confer resistance to rociletinib, likely by disrupting key hydrophobic interactions or altering the binding site conformation nih.gov.
Molecular Docking Simulations
Molecular docking simulations have been utilized to predict and analyze the binding interactions of rociletinib and its analogs with EGFR, particularly the L858R/T790M double mutant jppres.comjppres.comresearchgate.netresearchgate.net. These simulations provide theoretical insights into the potential binding modes and affinities, complementing experimental crystal structure data jppres.comjppres.comresearchgate.net. Docking studies have revealed that rociletinib interacts with the EGFR L858R/T790M mutation and have been used to evaluate the affinity of rociletinib analogs for this mutant jppres.comjppres.comresearchgate.net. These computational approaches are valuable tools in the design and evaluation of potential new EGFR inhibitors researchgate.net.
Preclinical Efficacy Studies in in Vivo Models
Anti-Tumor Activity in Xenograft Models
CO1686-DA has shown promising anti-tumor activity in xenograft models, where human cancer cells are implanted into immunocompromised mice. These models allow for the assessment of a compound's efficacy against human tumors in a living system. CO-1686 caused dose-dependent and significant tumor growth inhibition in all EGFR-mutant models. selleck.co.jp Rociletinib (B611991) led to durable tumor shrinkage in xenograft models harboring either EGFR-activating mutations or T790M resistance mutations. touchoncology.comtouchoncology.com The compound was effective in multiple mouse xenograft models of human lung adenocarcinoma, regardless of whether they were T790M-positive or -negative. aacrjournals.org
In xenograft models specifically designed with EGFR-activating mutations, such as exon 19 deletions (Del 19) and L858R, this compound induced durable tumor shrinkage. touchoncology.comtouchoncology.com Studies using PC-9 xenografts, which harbor an EGFR Del 19 mutation, demonstrated that rociletinib achieved sustained tumor regressions. aacrjournals.org Furthermore, rociletinib potently and selectively inhibited the growth of NSCLC cells expressing mutant EGFR in vitro, leading to the induction of apoptosis, which translates to anti-tumor effects observed in xenograft models. medchemexpress.eu
A key focus of this compound preclinical evaluation has been its activity against tumors harboring the EGFR T790M resistance mutation, which commonly emerges after treatment with first- or second-generation EGFR TKIs. Preclinical studies have consistently shown rociletinib to be effective against T790M resistance mutations. touchoncology.com In xenograft models with T790M resistance mutations, rociletinib treatment resulted in durable tumor shrinkage. touchoncology.comtouchoncology.com this compound has been shown to overcome T790M-mediated resistance in NSCLC models. medchemexpress.eu Comparative studies in mice carrying EGFR L858R/T790M tumors demonstrated responses specifically to rociletinib, whereas tumors with only the L858R mutation responded to both erlotinib (B232) and rociletinib. nih.gov Rociletinib also showed dose-dependent tumor response and improved activity compared to erlotinib and afatinib (B358) in EGFR T790M models. nih.gov Its efficacy was superior to gefitinib (B1684475) in xenograft models like PC9/GR (EGFR Del19/T790M) and H1975 (EGFR L858R/T790M). aacrjournals.org In vitro studies further supported this, showing substantial efficacy in EGFR T790M-positive lung adenocarcinoma models, including resistant cell lines like PC-9/GR and PC-9/ER, and the intrinsically resistant H1975 cells. aacrjournals.org Rociletinib has been shown to be active in preclinical models of EGFR-mutated NSCLC with or without the T790M mutation. researchgate.net
Tumor Regression in EGFR-Mutant NSCLC Xenografts
Efficacy in Transgenic Mouse Models
Transgenic mouse models, which genetically develop tumors with specific EGFR mutations, have also been utilized to assess this compound efficacy. Rociletinib led to durable tumor shrinkage in transgenic models of NSCLC harboring EGFR mutations, including T790M. nih.govd-nb.info Studies using human EGFR-L858R and EGFR-L858R-T790M expressing transgenic mice demonstrated the anti-tumor activity of rociletinib in these models. selleck.co.jpmedchemexpress.eumedchemexpress.com In an EGFR-L858R-T790M transgenic lung adenocarcinoma mouse model, daily treatment with rociletinib exhibited potent single-agent antitumor activity, leading to complete tumor regression. aacrjournals.org
Selectivity over Wild-Type EGFR In Vivo
A key characteristic of this compound is its intended selectivity for mutant EGFR, including T790M, while sparing wild-type (WT) EGFR. This selectivity is important for reducing potential off-target toxicities. Rociletinib is described as a mutant-selective inhibitor with sparing of wild-type EGFR. selleck.co.jptouchoncology.comtouchoncology.commedchemexpress.eunih.govresearchgate.netd-nb.infojppres.comfrontiersin.orgjppres.comnih.govresearchgate.net Preclinical studies have demonstrated that rociletinib has minimal activity against wild-type EGFR. researchgate.netd-nb.infofrontiersin.org In vitro kinase assays showed that EGFR L858R/T790M mutant kinases were 22-fold more sensitive to rociletinib compared to WT EGFR. nih.gov The reported Ki values highlight this selectivity, with values of 21.5 nM for EGFR L858R/T790M and 303.3 nM for EGFR WT, indicating approximately 22-fold selectivity over WT EGFR. selleck.co.jpmedchemexpress.eumedchemexpress.com In vivo studies using human tumor xenografts have corroborated these findings, confirming both remarkable antitumor activity and selectivity over wild-type EGFR. nih.gov Rociletinib has shown increased selectivity for mutant EGFR with relative sparing of WT EGFR when compared to earlier generations of inhibitors. aacrjournals.orgnih.gov The selectivity index, calculated as the ratio of the IC50 for WT EGFR to the IC50 for the L858R-T790M double mutant, further supports the substantial selectivity for mutant EGFR. aacrjournals.org Evaluation of normal lung tissue from transgenic animals treated with rociletinib showed no inhibition of EGFR WT, reinforcing its selective action in vivo. researchgate.net
Data Tables
| Xenograft Model (EGFR Mutation) | This compound Activity | Comparative Activity (vs. other TKIs) | Source |
| EGFR-activating mutations | Durable tumor shrinkage | - | touchoncology.comtouchoncology.com |
| T790M resistance mutations | Durable tumor shrinkage, overcomes resistance | - | touchoncology.comtouchoncology.commedchemexpress.eu |
| PC-9 (EGFR Del 19) | Sustained tumor regressions | Similar to gefitinib | aacrjournals.org |
| PC9/GR (EGFR Del19/T790M) | Superior efficacy | Superior to gefitinib | aacrjournals.org |
| H1975 (EGFR L858R/T790M) | Substantial efficacy, dose-dependent tumor response | Superior to gefitinib, erlotinib, afatinib | aacrjournals.orgnih.gov |
| Transgenic Mouse Model (EGFR Mutation) | This compound Activity | Source |
| EGFR mutations (including T790M) | Durable tumor shrinkage | nih.govd-nb.info |
| Human EGFR-L858R | Anti-tumor activity | selleck.co.jpmedchemexpress.eumedchemexpress.com |
| Human EGFR-L858R-T790M | Anti-tumor activity, potent single-agent activity | selleck.co.jpmedchemexpress.eumedchemexpress.comaacrjournals.org |
| Organ System (Metastases Model) | This compound Activity | Comparative Activity (vs. other TKIs) | Source |
| Brain (EGFRm PC9 mouse model) | Did not achieve tumor regression | Less effective than osimertinib (B560133) | aacrjournals.orgaacrjournals.orgnih.govresearchgate.net |
| Brain (Cynomolgus monkey) | Markedly lower exposure in brain (PET micro-dosing) | Lower than osimertinib and gefitinib | aacrjournals.orgaacrjournals.orgnih.gov |
| CNS | Poor activity compared to systemic disease | - | frontiersin.org |
| Intracranial (HCC827 system) | Did not show CNS activity | Unlike osimertinib | aacrjournals.orgnih.gov |
Development of Research Tools and Imaging Probes Based on Co 1686
Design and Synthesis of Radiolabeled CO-1686 Derivatives
The design and synthesis of radiolabeled CO-1686 derivatives involve modifying the parent compound to incorporate radioactive isotopes while retaining its affinity and selectivity for mutated EGFR. This process typically requires the synthesis of a non-radioactive precursor molecule that can be readily labeled with the desired radioisotope.
Radioiodinated CO-1686 ([125I]ICO1686) as an EGFR Mutation Imaging Probe
Radioiodinated CO-1686, specifically [125I]ICO1686, has been developed as a potential imaging probe for detecting EGFR mutations, particularly the L858R/T790M double mutation. The synthesis of non-radioactive iodinated compound N-(3-{[2-({4-[4-acetylpiperazine-1-yl]-2-methoxyphenyl}amino)-5-(trifluoromethyl)pyrimidine-4-yl]amino}-5-iodophenyl)acrylamide (ICO1686) is an initial step. biointerfaceresearch.com Subsequently, the radioactive iodination to produce [125I]ICO1686 is performed. biointerfaceresearch.com One method for the radiosynthesis of [125I]ICO1686 involves the iododestannylation of a corresponding tributylstannyl precursor with [125I]NaI and N-chlorosuccinimide (NCS). nih.govsnmjournals.orgnii.ac.jp This method has been reported to yield [125I]ICO1686 with high radiochemical yield (77%) and purity (>99%). nih.govsnmjournals.orgnii.ac.jp The radiotracer [125I]ICO1686 was synthesized using the lead compound CO-1686 labeled with an iodine isotope radionuclide in two-step reactions. biointerfaceresearch.com The purity of the radiotracer was reported to be >99%. biointerfaceresearch.com
Radiobrominated CO-1686 ([77Br]BrCO1686) Development
The development of radiobrominated CO-1686, [77Br]BrCO1686, has also been pursued as a potential imaging probe. nih.govnih.gov Nonradioactive brominated-CO1686 (BrCO1686) was synthesized by the condensation of N-(3-[{2-chloro-5-(trifluoromethyl)pyrimidin-4-yl}amino]-5-bromophenyl) acrylamide (B121943) with the corresponding substituted 1-(4-[4-amino-3-methoxyphenyl]piperazine-1-yl)ethan-1-one. nih.govnih.govresearchgate.netmdpi.com The radiobrominated [77Br]BrCO1686 was prepared through bromodestannylation of the corresponding tributylstannylated precursor with [77Br]bromide and N-chlorosuccinimide. nih.govnih.govresearchgate.netmdpi.com [77Br]BrCO1686 was synthesized starting from the non-radioactive BrCO1686. biointerfaceresearch.com The radiotracer purity was reported to be >99%, with high stability in phosphate (B84403) buffer saline and plasma. biointerfaceresearch.com Although the aim was to provide a novel PET imaging probe, [77Br] was used as an alternative radionuclide for [76Br] in some fundamental evaluations due to its longer half-life (57.0 h). nih.govnih.gov
In Vitro Evaluation of Radiolabeled Probes (e.g., Cell Uptake Studies)
In vitro evaluation of the radiolabeled CO-1686 derivatives has primarily focused on assessing their cellular uptake and selectivity in NSCLC cell lines with different EGFR mutation statuses. Three commonly used cell lines for these studies are H1975 (EGFR L858R/T790M double mutations), H3255 (EGFR L858R active mutant), and H441 (wild-type EGFR). biointerfaceresearch.comnih.govsnmjournals.orgnih.govnih.gov
Cell uptake studies have shown that [125I]ICO1686 exhibits preferential accumulation in H1975 cells compared to H3255 and H441 cells. biointerfaceresearch.comnih.govsnmjournals.org For instance, the radioactivity uptake of [125I]ICO1686 in H1975 cells was reported to be significantly higher than in H3255 and H441 cells after a 4-hour incubation. nih.gov Specifically, the uptake in H1975 cells was 101.52% dose/mg protein, while the uptakes in H3255 and H441 were 33.52 and 8.95% dose/mg, respectively. nih.govnii.ac.jpnih.govresearchgate.net This high accumulation in H1975 cells is attributed to the presence of the T790M activating mutation, which is a target for third-generation EGFR-TKIs like CO-1686. biointerfaceresearch.comnih.gov
Similarly, [77Br]BrCO1686 has also demonstrated higher accumulation in H1975 cells compared to H3255 and H441 cells upon 4 hours of incubation. nih.govnih.govresearchgate.net The accumulation of [77Br]BrCO1686 in H1975 cells was much greater than in H3255 and H441 cells. biointerfaceresearch.com
Blocking studies have been conducted to confirm the specificity of the radiolabeled probes for EGFR. Pre-treatment of H1975 cells with excess non-radioactive CO-1686 significantly reduced the uptake of both [125I]ICO1686 and [77Br]BrCO1686. nih.govsnmjournals.orgnii.ac.jpnih.govnih.govnih.govresearchgate.netmdpi.com This indicates that the binding site of the radiotracers is likely identical to that of CO-1686, suggesting specific binding to the EGFR receptor. snmjournals.orgnih.govnih.govresearchgate.netmdpi.com
Here is a table summarizing the in vitro cell uptake data for [125I]ICO1686:
| Cell Line | EGFR Status | [125I]ICO1686 Uptake (% dose/mg protein) |
| H1975 | L858R/T790M | 101.52 nih.govnii.ac.jpnih.govresearchgate.net |
| H3255 | L858R | 33.52 nih.govnii.ac.jpnih.govresearchgate.net |
| H441 | Wild-type | 8.95 nih.govnii.ac.jpnih.govresearchgate.net |
In Vivo Biodistribution Studies of Radiolabeled Probes in Animal Models
In vivo biodistribution studies in animal models, typically mice, are conducted to evaluate the distribution, uptake, and clearance of the radiolabeled CO-1686 derivatives in different organs and tumor tissues.
For [125I]ICO1686, biodistribution studies in tumor-bearing mice (inoculated with H1975 and H3255 cells) have been performed. biointerfaceresearch.com In normal mice, high radioactivity rapidly accumulated in the liver after injection, which was attributed to the relatively hydrophobic structure of [125I]ICO1686. nih.gov After 24 hours, almost 70% of the radiotracer was excreted in the feces. biointerfaceresearch.com In tumor-bearing mice, the accumulation of [125I]ICO1686 in H1975 tumors was comparable to that in H3255 tumors. biointerfaceresearch.comnih.govnii.ac.jpnih.gov At 60 minutes post-injection, the accumulation in H1975 tumors was approximately 1.8 %ID/g, while in H3255 tumors it was about 1.6 %ID/g. snmjournals.org However, the accumulation in the lung was much higher than in the tumor. biointerfaceresearch.com In vivo blocking evaluation with osimertinib (B560133) reduced radiotracer accumulation on H1975 tumor significantly. biointerfaceresearch.com Despite promising in vitro results, [125I]ICO1686 showed insufficient tumor uptake and a low tumor/blood ratio of radioactivity in vivo, suggesting the need for structural modification to improve biodistribution. nih.govmdpi.com
In vivo biodistribution studies of [77Br]BrCO1686 in normal mice showed that in vivo debromination scarcely occurred based on organ accumulation. biointerfaceresearch.com However, clearance from the blood was slow, leading to transfer to some organs and preserved radioactivity for an extended time. biointerfaceresearch.com The accumulation of [77Br]BrCO1686 was greater in H1975 tumors than in H441 tumors 1 hour post-injection. biointerfaceresearch.comnih.govresearchgate.net The in vivo accumulation of radioactivity of [77Br]BrCO1686 in H1975 tumor was 4.51 ± 0.17, which was higher than that in H441 tumor (3.71 ± 0.13) 1 hour post-injection. nih.govresearchgate.net However, compared to blood and muscle, radiotracer accumulation in the L858R/T790M tumor was considered insufficient for producing appropriate contrast via imaging modalities. biointerfaceresearch.com The accumulation of [77Br]BrCO1686 in the blood was much higher than that of [125I]ICO1686, suggesting that debromination might have occurred in vivo. mdpi.com
Here is a table summarizing selected in vivo biodistribution data:
| Radiotracer | Animal Model | Tissue/Tumor | Time Post-injection | Accumulation (% ID/g) |
| [125I]ICO1686 | H1975 tumor-bearing mice | H1975 tumor | 60 min | 1.8 snmjournals.org |
| [125I]ICO1686 | H3255 tumor-bearing mice | H3255 tumor | 60 min | 1.6 snmjournals.org |
| [125I]ICO1686 | H1975 tumor-bearing mice | H1975 tumor | N/A | 1.77 ± 0.43 nih.govnii.ac.jpnih.gov |
| [125I]ICO1686 | H3255 tumor-bearing mice | H3255 tumor | N/A | 1.63 ± 0.23 nih.govnii.ac.jpnih.gov |
| [77Br]BrCO1686 | H1975 tumor-bearing mice | H1975 tumor | 1 h | 4.51 ± 0.17 nih.govresearchgate.net |
| [77Br]BrCO1686 | H441 tumor-bearing mice | H441 tumor | 1 h | 3.71 ± 0.13 nih.govresearchgate.net |
Potential Application in Molecular Imaging for Research Purposes
The potential application of radiolabeled CO-1686 derivatives in molecular imaging is primarily for research purposes, specifically for the non-invasive detection and visualization of EGFR mutations, particularly the L858R/T790M resistance mutation. snmjournals.orgnih.govresearchgate.net Imaging agents for determining EGFR status could serve as an alternative strategy to predict drug efficacy instead of gene diagnosis with repeated invasive biopsy. researchgate.net
Radiolabeled CO-1686 derivatives like [125I]ICO1686 and [77Br]BrCO1686 have shown promise in vitro for their selectivity towards cells expressing the EGFR L858R/T790M mutation. biointerfaceresearch.comnih.govsnmjournals.orgnih.govnih.govmdpi.com This selectivity suggests their potential use as imaging probes to identify tumors with this specific mutation. snmjournals.orgnih.gov
While in vivo studies have shown some accumulation in tumors, challenges remain in achieving sufficient tumor-to-background ratios for optimal imaging contrast. snmjournals.orgnih.govmdpi.comresearchgate.net The accumulation of [125I]ICO1686 in the lung was higher than in the tumor, which could limit the visibility of tumors in NSCLC patients. biointerfaceresearch.com For [77Br]BrCO1686, while accumulation was higher in H1975 tumors compared to H441 tumors, the accumulation relative to blood and muscle was considered insufficient for producing appropriate contrast via imaging modalities. biointerfaceresearch.com
Despite these limitations, these radiotracers hold potential as research tools and can serve as a basis for developing improved radiotracers for imaging EGFR L858R/T790M mutations. snmjournals.org Further structural modifications may be required to optimize their in vivo biodistribution and enhance tumor-to-background ratios for better imaging contrast in clinical studies. biointerfaceresearch.comnih.govresearchgate.netmdpi.comresearchgate.net The development of such imaging probes could aid in patient stratification for therapies targeting this specific mutation and in monitoring treatment response in research settings.
Strategic Approaches for Overcoming Resistance and Future Research Directions
Preclinical Exploration of Combination Therapies
Preclinical studies have investigated the potential of combining rociletinib (B611991) with other therapeutic agents to enhance efficacy and prevent or delay the emergence of resistance. One rationale for combination therapy is to simultaneously target the EGFR pathway and alternative signaling pathways that may be activated as bypass mechanisms of resistance.
Preclinical models suggest that combining T790M-potent EGFR TKIs, such as rociletinib, with inhibitors of the MEK or IGF1T pathways may prevent or delay the emergence of drug-resistant clones. nih.gov MET amplification has been identified as a mechanism of acquired resistance to rociletinib. touchoncology.comamegroups.org In preclinical models, combining rociletinib with a MET inhibitor, such as crizotinib, demonstrated the potential to overcome this resistance mechanism. touchoncology.comamegroups.org Similarly, dual inhibition of EGFR and cMET with agents like EGF816 and INC280 showed promise in preclinical studies. d-nb.info Furthermore, the addition of a MEK inhibitor, such as selumetinib, has been shown in preclinical models to delay and prevent resistance, and it demonstrated tumor regression in an osimertinib-resistant transgenic mouse model. frontiersin.org
These preclinical findings highlight the potential of rational drug combinations to overcome or delay resistance to rociletinib by simultaneously targeting the primary oncogenic driver and anticipated bypass signaling pathways.
Design of Novel Inhibitors with Improved Properties
The development of rociletinib represented an advance in EGFR-targeted therapy, specifically designed to selectively inhibit EGFR mutations, including T790M, while minimizing activity against wild-type EGFR. guidetopharmacology.orgnih.govnih.gov This selectivity was achieved through its chemical structure, which includes a reactive acrylamide (B121943) group that forms a covalent bond with cysteine 797 (C797) in the EGFR kinase domain and an aminopyrimidine group that interacts with methionine 793 (Met793). nih.gov
Despite the effectiveness of third-generation inhibitors like rociletinib against T790M, the emergence of new resistance mutations, particularly the C797S mutation, has driven the design of novel inhibitors. frontiersin.org These next-generation compounds are being developed to target the C797S mutation and other emerging resistance mechanisms. Strategies include the design of novel allosteric inhibitors that bind to a different site on the EGFR protein, thus circumventing resistance mutations at the ATP-binding site like C797S. frontiersin.org Preclinical studies evaluating novel compounds, such as GNS-1486, have shown superior potency against various EGFR-mutant models, including those with central nervous system metastases, compared to earlier third-generation inhibitors like rociletinib and osimertinib (B560133). nih.gov This ongoing research aims to develop inhibitors with improved efficacy against a broader spectrum of resistance mutations and enhanced pharmacokinetic properties.
Understanding Long-Term Resistance Patterns in Preclinical Models
Preclinical models, including cell lines and xenografts, have been instrumental in characterizing the mechanisms of acquired resistance to rociletinib. nih.gov These studies have revealed a diverse range of resistance mechanisms that can emerge over time.
Observed resistance mechanisms in preclinical models include the emergence of the C797S mutation in EGFR, amplification of the MET gene, and phenotypic changes such as epithelial-mesenchymal transition (EMT). d-nb.infofrontiersin.orgnih.govamegroups.orgoaepublish.com Activation of alternative signaling pathways, such as the NF-kB pathway, has also been implicated in acquired rociletinib resistance in preclinical settings. oaepublish.com Preclinical studies have demonstrated that the specific pattern of resistance mechanisms can vary, highlighting the heterogeneity of resistance. nih.gov Furthermore, loss of the T790M mutation and transformation to small cell lung cancer histology have been observed in rociletinib-resistant preclinical models. d-nb.infoamegroups.orgresearchgate.net Understanding these diverse and sometimes co-occurring resistance mechanisms in preclinical models provides crucial insights into the complex evolutionary dynamics of drug resistance and informs the development of strategies to overcome it.
Future Directions in Targeted Therapy Research for Resistant Mutations
Future research in targeted therapy for resistant EGFR mutations is focused on developing strategies to overcome the limitations of current therapies, including rociletinib. A key area of investigation is the optimal sequencing and combination of different therapeutic agents. touchoncology.com
Methodological Considerations in Co 1686 Research
In Vitro Assay Methodologies
In vitro assays are fundamental for studying the direct effects of CO-1686 on biological targets and cellular processes outside of a living organism.
Kinase Assays: These assays are used to measure the inhibitory potency of CO-1686 against specific kinase enzymes, particularly EGFR with various mutations (e.g., L858R, Exon 19 deletion, and T790M) and wild-type EGFR. By determining the concentration of CO-1686 required to inhibit kinase activity by 50% (IC50) or the inhibition constant (Ki), researchers can assess its selectivity and potency. Studies have shown that CO-1686 potently inhibits mutant EGFR kinase activity with Ki values significantly lower than those for wild-type EGFR. chemicalbook.commedchemexpress.com For instance, the Ki value for EGFR L858R/T790M was reported as 21.5 nM, while for EGFR wild-type, it was 303.3 nM. medchemexpress.com
Cell Viability Assays: These assays are employed to evaluate the effect of CO-1686 on the growth and survival of cancer cells. Techniques such as the CellTiter-Glo viability assay or MTT assay are commonly used to determine the concentration of CO-1686 that inhibits cell growth by 50% (GI50) or the half-maximal inhibitory concentration (IC50) for cytotoxicity. aacrjournals.orgnih.govmdpi.comnih.govoncotarget.com Studies have demonstrated that CO-1686 selectively inhibits the proliferation of NSCLC cells expressing mutant EGFR with GI50 values typically ranging from 7 to 32 nM, while showing much higher GI50 values (lower potency) in cells expressing wild-type EGFR. aacrjournals.orgchemicalbook.com For example, the GI50 for A431 cells (amplified wild-type EGFR) was 547 nM, compared to much lower values in mutant EGFR cell lines. aacrjournals.org
Western Blot Analysis: Western blotting is a technique used to detect and quantify specific proteins in cell or tissue lysates. In CO-1686 research, it is frequently used to assess the phosphorylation status of EGFR and downstream signaling proteins (such as AKT and ERK) as an indicator of kinase activity inhibition. aacrjournals.orgnih.govoncotarget.comnih.govnih.govoncotarget.com It can also be used to examine the expression levels of proteins related to apoptosis (e.g., cleaved PARP, Bim-EL) and epithelial-mesenchymal transition (EMT), which have been implicated in the cellular response and acquired resistance to CO-1686. aacrjournals.orgnih.gov
Data from In Vitro Assays:
| Assay Type | Target/Cell Line | CO-1686 Metric (Value) | Reference |
| Kinase Assay | EGFR L858R/T790M | Ki = 21.5 nM | medchemexpress.com |
| Kinase Assay | EGFR Wild-Type | Ki = 303.3 nM | medchemexpress.com |
| Cell Viability | Mutant EGFR NSCLC cell lines (range) | GI50 = 7-32 nM | aacrjournals.orgchemicalbook.com |
| Cell Viability | A431 (Wild-Type EGFR) | GI50 = 547 nM | aacrjournals.org |
| EGFR Phosphorylation | Mutant EGFR cells (range) | IC50 = 62-187 nM | aacrjournals.org |
| EGFR Phosphorylation | Wild-Type EGFR cells | IC50 > 2000 nM | aacrjournals.org |
In Vivo Model Systems
In vivo models are essential for evaluating the efficacy of CO-1686 in a complex biological setting and understanding its effects on tumor growth and progression.
Xenograft Models: These models involve implanting human cancer cells (including those with specific EGFR mutations) into immunodeficient mice. Xenograft models are widely used to assess the antitumor activity of CO-1686 and its ability to induce tumor regression. aacrjournals.orgchemicalbook.commedchemexpress.comnih.govoncotarget.comnih.gov Studies using NSCLC EGFR-mutant xenograft models have shown that oral administration of CO-1686 can lead to tumor regression. aacrjournals.orgchemicalbook.commedchemexpress.comnih.gov
Transgenic Mouse Models: These models involve genetically engineered mice that express specific human EGFR mutations, such as L858R or L858R/T790M, in their lung tissue, leading to the development of lung tumors that mimic human NSCLC. aacrjournals.orgnih.gov Transgenic mouse models are valuable for studying the effects of CO-1686 on tumor development and growth in a more physiologically relevant context. aacrjournals.orgnih.gov Research using these models has demonstrated the antitumor activity of orally administered CO-1686 in mice expressing EGFR L858R and EGFR L858R/T790M mutations. aacrjournals.orgmedchemexpress.comnih.gov
In vivo studies have confirmed the antitumor activity of CO-1686 in these models, demonstrating tumor regression in EGFR-mutated NSCLC xenografts and transgenic models following oral administration. aacrjournals.orgchemicalbook.commedchemexpress.comnih.gov
Structural Elucidation Techniques
Structural elucidation techniques are used to determine the three-dimensional arrangement of atoms in a molecule.
X-ray Crystallography: While not explicitly detailed for CO-1686 itself in the provided snippets, X-ray crystallography is a powerful technique for determining the precise 3D structure of small molecules and protein-ligand complexes at atomic resolution. pharmaknowledgeforum.comiiserkol.ac.inupc.edu.peresearchgate.netresearchgate.net This technique requires the compound to form high-quality crystals. pharmaknowledgeforum.com In the context of kinase inhibitors like CO-1686, X-ray crystallography of the inhibitor bound to its target protein (EGFR kinase domain) can provide critical insights into the binding mode, interactions, and the structural basis for selectivity and inhibition. researchgate.net This information is invaluable for understanding the compound's mechanism of action and for the rational design of new derivatives.
Other techniques commonly used in structural elucidation of organic compounds, which would likely be applied to CO-1686, include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). pharmaknowledgeforum.comiiserkol.ac.inupc.edu.peresearchgate.net These techniques provide information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule. pharmaknowledgeforum.com
Synthetic Chemistry Methodologies for CO-1686 and Derivatives
The synthesis of CO-1686 and its derivatives is crucial for research and potential therapeutic development. The synthesis typically involves multi-step organic chemistry procedures.
One described synthesis method for CO-1686 involves the condensation of a 1-(3-methoxy-4-aminophenyl)-4-acetylpiperazine intermediate with N-[3-(2-Chloro-5-trifluoromethyl-pyrimidin-4-amino) phenyl] acrylamide (B121943). chemicalbook.comgoogle.com The intermediate, 1-(3-methoxy-4-aminophenyl)-4-acetylpiperazine, can be synthesized from 5-fluoro-2-nitroanisole (B157042) through condensation with piperazine, acetylation, and reduction. chemicalbook.comgoogle.com The other key intermediate, N-[3-(2-Chloro-5-trifluoromethyl-pyrimidin-4-amino) phenyl] acrylamide, is obtained by condensing 2,4-dichloro-5-trifluoromethyl pyrimidine (B1678525) with 3-nitroaniline, followed by reduction and amidation. chemicalbook.comgoogle.com This synthetic route has been reported to yield CO-1686 with a total yield of approximately 71%. chemicalbook.comgoogle.com
Variations and modifications of synthetic routes are also explored to produce CO-1686 and its derivatives, including radiolabeled versions for imaging studies. nih.govmdpi.com For example, the synthesis of a radiobrominated CO-1686 derivative involved multistep synthesis starting from 1,3-dinitrobenzene. mdpi.com The synthesis of a radioiodinated derivative ([125I]ICO1686) involved iododestannylation of a tributylstannyl precursor. nih.gov
Q & A
Basic Research Questions
Q. How to formulate hypothesis-driven research questions for studying CO1686-DA’s mechanism of action?
- Methodology : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific gaps. For example:
- Feasibility: Assess available lab resources for synthesizing/analyzing this compound.
- Novelty: Identify understudied pathways (e.g., kinase inhibition) via literature reviews .
- Framework : Apply PICO (Population/Problem, Intervention, Comparison, Outcome) for experimental design:
- Intervention: Dose-response assays of this compound in cell lines.
- Comparison: Benchmark against known inhibitors (e.g., staurosporine) .
Q. What are best practices for designing reproducible experiments with this compound?
- Experimental Design :
- Include positive/negative controls (e.g., solvent-only controls for cytotoxicity assays).
- Document batch-specific variations in compound synthesis (e.g., HPLC purity >95%) .
- Data Reporting : Use standardized tables (Table 1) for raw data transparency:
Table 1: Dose-dependent inhibition of this compound on Target X
| Concentration (μM) | % Inhibition (±SD) | n |
|---------------------|---------------------|---|
| 1 | 25 ± 3.2 | 3 |
| 10 | 78 ± 4.1 | 3 |
Q. How to conduct a systematic literature review on this compound’s prior applications?
- Protocol :
Use Boolean search terms in PubMed/Scopus: "this compound" AND ("kinase inhibitor" OR "apoptosis").
Filter studies by reproducibility markers (e.g., independent validation in ≥2 journals) .
Map contradictions (e.g., conflicting IC50 values) using thematic analysis matrices .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity data across studies?
- Analytical Workflow :
Meta-analysis : Aggregate IC50 values from 10+ studies; apply statistical tests (e.g., ANOVA) to identify outliers .
Technical Audit : Compare experimental variables (e.g., assay temperature, cell passage number) .
Validation : Replicate key experiments under standardized conditions .
- Example Contradiction : Discrepancies in this compound’s efficacy in hypoxic vs. normoxic conditions may stem from oxygen-sensitive metabolite generation .
Q. What advanced statistical methods are suitable for analyzing this compound’s multi-omics datasets?
- Methods :
- Network Pharmacology : Integrate transcriptomic/proteomic data to identify this compound’s off-target interactions using tools like STRING or Cytoscape .
- Machine Learning : Train models to predict structure-activity relationships (SAR) from high-throughput screening data .
Q. How to ensure this compound’s experimental reproducibility in multi-institutional collaborations?
- Protocol Harmonization :
- Share SOPs for compound storage (−80°C, desiccated) and reconstitution (DMSO stock concentration) .
- Use inter-lab calibration standards (e.g., reference IC50 values for a control compound) .
Data Management & Ethical Compliance
Q. How to ethically source and validate this compound for academic use?
- Sourcing :
- Request certificates of analysis (CoA) from vendors, confirming identity (NMR/HRMS data) and purity .
- Cross-validate with in-house LC-MS/MS .
Q. What are the criteria for selecting data formats to ensure long-term usability of this compound research data?
- Standards :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
